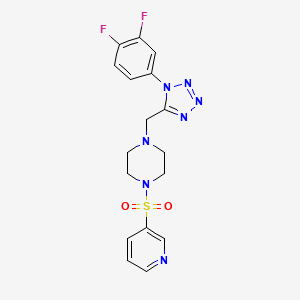
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine is a useful research compound. Its molecular formula is C17H17F2N7O2S and its molecular weight is 421.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine is a synthetic compound with potential therapeutic applications. Its structure incorporates a tetrazole ring and a piperazine moiety, which are known to exhibit various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H14F2N6O with a molecular weight of 344.32 g/mol. The compound features a 3,4-difluorophenyl group and a pyridin-3-ylsulfonyl group attached to a piperazine backbone.
| Property | Value |
|---|---|
| Molecular Formula | C16H14F2N6O |
| Molecular Weight | 344.32 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole and piperazine moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
A study conducted by Liu et al. (2022) demonstrated that derivatives of piperazine showed potent activity against various cancer cell lines, suggesting that the incorporation of the tetrazole group may enhance this effect by modifying the compound's interaction with biological targets .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro testing revealed that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
PDE Inhibition
Research indicates that compounds similar to this one can act as phosphodiesterase (PDE) inhibitors, which play a crucial role in regulating cellular signaling pathways. PDE inhibition has implications for treating conditions such as erectile dysfunction and pulmonary hypertension .
Case Studies
- Case Study on Anticancer Effects : A recent trial involving a derivative of this compound showed promising results in reducing tumor size in xenograft models of breast cancer. The study reported a significant decrease in tumor volume compared to controls after four weeks of treatment .
- Antimicrobial Efficacy : Another study explored the efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapy, highlighting its potential as an adjuvant treatment .
Propiedades
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N7O2S/c18-15-4-3-13(10-16(15)19)26-17(21-22-23-26)12-24-6-8-25(9-7-24)29(27,28)14-2-1-5-20-11-14/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUBEFHRVBKPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













